molecular formula C22H22N4O5S B10925381 Ethyl 1-ethyl-6-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 1-ethyl-6-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10925381
M. Wt: 454.5 g/mol
InChI Key: JZQBVCNPTHNXCB-UHFFFAOYSA-N
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Description

ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with various functional groups, including a furan ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, furan-2-carbaldehyde, and thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution .

Major Products

The major products formed from these reactions include furanones, amines, and substituted pyrimidines, which can be further utilized in various chemical syntheses .

Scientific Research Applications

ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of a pyrimidine ring with furan and oxadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C22H22N4O5S/c1-3-26-15(13-32-22-25-24-19(31-22)16-11-8-12-30-16)17(20(27)29-4-2)18(23-21(26)28)14-9-6-5-7-10-14/h5-12,18H,3-4,13H2,1-2H3,(H,23,28)

InChI Key

JZQBVCNPTHNXCB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CSC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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